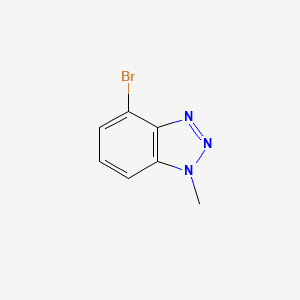

4-Bromo-1-methyl-1H-1,2,3-benzotriazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFALXBGBJHMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378259-89-2 | |

| Record name | 4-bromo-1-methyl-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Methyl 1h 1,2,3 Benzotriazole

Precursor Synthesis and Functionalization Strategies

The creation of the target molecule begins with the careful preparation of appropriately substituted aromatic precursors. The choice of precursor dictates the subsequent steps required for cyclization and final functionalization.

Preparation of Substituted Phenylenediamines

The cornerstone of benzotriazole (B28993) synthesis is an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups). To synthesize the 4-bromo derivative, a key intermediate is 3-bromo-1,2-diaminobenzene (also known as 3-bromo-o-phenylenediamine). This precursor correctly places the bromine atom for the eventual formation of the 4-bromo-benzotriazole ring system.

One documented method for preparing 3-bromo-1,2-diaminobenzene involves the reduction of 4-bromo-2,1,3-benzothiadiazole. chemicalbook.com In a typical procedure, 4-bromo-2,1,3-benzothiadiazole is treated with a reducing agent such as sodium borohydride (NaBH₄) in ethanol. The reaction mixture is stirred at room temperature, leading to the reductive cleavage of the thiadiazole ring to yield the desired diamine. chemicalbook.com This precursor is noted for its use in preparing bromo-substituted benzotriazoles as potential inhibitors of protein kinases. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 3-Bromo-1,2-diaminobenzene

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2,1,3-benzothiadiazole | Sodium Borohydride (NaBH₄) | Ethanol | 16 hours | 92% | chemicalbook.com |

Halogenation and Alkylation Routes for Benzotriazole Precursors

Functionalizing the precursor before the cyclization step represents an alternative strategy. This can involve either halogenation or alkylation of an o-phenylenediamine (B120857) derivative. For instance, direct bromination of o-phenylenediamine could be explored, although this approach can lead to a mixture of products and potential oxidation, requiring careful control of reaction conditions.

Similarly, N-alkylation of the precursor is a theoretical possibility. This would involve the selective methylation of one of the amino groups of a bromo-substituted o-phenylenediamine. However, controlling the selectivity to achieve mono-methylation without side reactions like di-methylation can be challenging and is generally a less common approach compared to the post-cyclization functionalization of the benzotriazole ring.

Cyclization Reactions for Benzotriazole Ring Formation

Once a suitable substituted o-phenylenediamine is obtained, the next critical step is the formation of the fused 1,2,3-triazole ring.

Diazotization and Ring Closure Approaches

The most prevalent and historically significant method for synthesizing the benzotriazole core is the diazotization of an o-phenylenediamine followed by intramolecular cyclization. gsconlinepress.comwikipedia.orgresearchgate.net This reaction is typically carried out by treating the diamine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid. orgsyn.org

For the synthesis of 4-bromo-1H-benzotriazole, the precursor 3-bromo-1,2-diaminobenzene would be dissolved in an acidic solution, often aqueous acetic acid, and cooled. orgsyn.org Upon the addition of an aqueous solution of sodium nitrite, one of the amino groups is converted into a diazonium salt. This intermediate is unstable and spontaneously undergoes an intramolecular cyclization reaction, where the lone pair of electrons on the adjacent amino group attacks the terminal nitrogen of the diazonium group, leading to the formation of the stable triazole ring. researchgate.net

Table 2: General Conditions for Benzotriazole Synthesis via Diazotization

| Substrate | Diazotizing Agent | Acid | Typical Temperature | Key Intermediate | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Sodium Nitrite (NaNO₂) | Acetic Acid | Initial cooling to 5-15°C, then exothermic rise | Monodiazonium salt | orgsyn.org |

Alternative Cyclization Pathways for 1,2,3-Benzotriazoles

While diazotization is the classical approach, modern organic synthesis has introduced several alternative methods for constructing the benzotriazole ring system. These methods can offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

One notable alternative is the [3+2] cycloaddition reaction between an azide and a benzyne. This method allows for the rapid assembly of substituted benzotriazoles under mild conditions. organic-chemistry.org Other advanced strategies include palladium-catalyzed reactions, such as the intramolecular amination of aryl triazene compounds or a 1,7-palladium migration-cyclization sequence, which can provide high regioselectivity. organic-chemistry.org

Post-Cyclization Functionalization for 4-Bromo-1-methyl-1H-1,2,3-benzotriazole

Perhaps the most direct and controllable route to this compound involves the functionalization of a pre-formed benzotriazole ring. This strategy typically begins with the synthesis of 4-bromo-1H-benzotriazole via the diazotization of 3-bromo-1,2-diaminobenzene, as described previously. The subsequent step is the selective methylation of the triazole nitrogen.

N-alkylation of benzotriazole is a well-studied but challenging reaction because it can produce a mixture of two isomers: the N1- and N2-alkylated products. gsconlinepress.comwikipedia.org For the target compound, selective alkylation at the N1 position is required.

Table 3: Catalytic Systems for Regioselective N-Alkylation of Benzotriazoles

| Desired Product | Catalyst/Reagent | Alkylating Agent | Key Advantage | Reference |

|---|---|---|---|---|

| N1-Alkylated Benzotriazole | B(C₆F₅)₃ (metal-free) | Diazoalkanes | High site-selectivity for N1 position | rsc.org |

| N1-Alkylated Benzotriazole | Fe(III) pyridine-substituted porphyrin | α-Diazoacetates | Catalytic control over N1 regioselectivity | acs.orgacs.orgnih.gov |

| N2-Alkylated Benzotriazole | Ir(III) pentafluorophenyl-substituted porphyrin | α-Diazoacetates | High selectivity for N2 position | acs.orgacs.orgnih.gov |

Recent research has focused on developing catalytic systems that can precisely control the regioselectivity of this transformation. For example, a metal-free approach using tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst has been shown to provide highly site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org Additionally, sophisticated metalloporphyrin catalysts have been designed to direct the alkylation to either the N1 or N2 position with high precision. Specifically, certain Fe(III) pyridine-substituted porphyrins have been found to accelerate N1-alkylation, while specific Ir(III) porphyrins promote selective N2-alkylation. acs.orgacs.orgnih.gov By employing such a regioselective N1-methylation method on 4-bromo-1H-benzotriazole, the target compound this compound can be synthesized efficiently.

An alternative post-cyclization route would involve the bromination of 1-methyl-1H-benzotriazole. This would require an electrophilic aromatic substitution reaction. The outcome would depend on the directing effects of the N-methyltriazole ring on the benzene portion of the molecule.

Optimization of Reaction Conditions and Yield Enhancements in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, reaction time, and catalyst.

In the N-methylation of bromo-benzotriazoles, the proportion of the desired N1-methyl isomer versus the N2-methyl isomer can be significantly influenced by temperature and reaction duration. nih.gov A comprehensive screening of conditions, including different catalysts and temperatures, can lead to the identification of an optimal protocol that provides the desired product in high yields. For instance, in related syntheses involving 1,2,3-benzotriazoles, screening various gold catalysts and reaction temperatures led to an optimal condition that produced the target compound in an 87% isolated yield. researchgate.net

For bromination reactions, factors such as the stoichiometry of the brominating agent are critical. Using an equimolar amount of a highly regioselective agent like NBS helps to prevent the formation of di- or poly-brominated products. mdpi.com The reaction temperature is also a key variable; performing the reaction at low temperatures (e.g., 0 °C or -10 °C) can enhance selectivity and control the reaction rate, preventing unwanted side reactions. mdpi.com The choice of solvent can also play a role in reaction efficiency and product isolation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Several green approaches can be applied to the synthesis of this compound:

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce chemical waste. A solvent-free method for the highly regioselective N-alkylation of benzotriazole has been described, which is both efficient and environmentally friendly. gsconlinepress.com

Alternative Energy Sources: The use of microwaves or ultrasound can accelerate reaction rates, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. gsconlinepress.comresearchgate.net Ultrasound sonication has been successfully used as an eco-friendly method to increase yields and reduce reaction times in the synthesis of other benzotriazole hybrids. researchgate.net

Use of Greener Solvents: When a solvent is necessary, choosing an environmentally benign option is preferred. While traditional solvents like dichloromethane and carbon tetrachloride are effective, their environmental and health impacts are concerns. Research into greener alternatives is an active area. rsc.org

Continuous Flow Technology: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. This technology can lead to excellent yields in very short residence times and enhances the green credentials of a synthetic process. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and efficient.

Reactivity and Mechanistic Investigations of 4 Bromo 1 Methyl 1h 1,2,3 Benzotriazole

Reactions Involving the Bromo Substituent

The carbon-bromine bond at the 4-position of the benzotriazole (B28993) ring is a key site for synthetic transformations. Its reactivity is typical of an aryl bromide, making it amenable to a variety of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo substituent on the benzotriazole makes it a suitable substrate for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for 4-Bromo-1-methyl-1H-1,2,3-benzotriazole are not extensively documented in dedicated studies, the reaction is widely applicable to various aryl bromides. The general mechanism proceeds via an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The bromo group at the 4-position can readily participate in the palladium catalytic cycle, enabling the synthesis of 4-alkynyl-1-methyl-1H-1,2,3-benzotriazoles. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

| Aryl Bromide Substrate | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1-bromo-4-iodobenzene | trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Not specified |

| 4-bromo-6H-1,2-oxazines | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |

| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Up to 95% |

Negishi Coupling: The Negishi coupling joins an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org this compound can be coupled with various organozinc reagents (e.g., arylzinc, vinylzinc, alkylzinc) to introduce diverse substituents at the 4-position. The development of palladacycle precatalysts has enabled these reactions to proceed under mild conditions with high efficiency. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com

In the case of this compound, the benzotriazole ring itself is generally considered to be electron-withdrawing. However, without additional powerful activating groups (like a nitro group) ortho or para to the bromine, the C-Br bond is not sufficiently polarized to undergo SNAr reactions with common nucleophiles under standard conditions. The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to advance. masterorganicchemistry.com Therefore, SNAr pathways are generally not a primary mode of reactivity for this specific compound unless further modifications are made to the ring.

Metalation (e.g., Lithiation) and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange, most commonly using organolithium reagents like n-butyllithium or t-butyllithium, is a standard method for converting aryl bromides into organometallic intermediates. This transformation would convert this compound into the corresponding 4-lithio derivative.

This newly formed organolithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups at the 4-position that are not accessible via cross-coupling methods.

| Electrophile | Product Type | Example Reagent |

|---|---|---|

| Aldehydes/Ketones | Alcohols | Benzaldehyde, Acetone |

| Carbon Dioxide (CO₂) | Carboxylic Acid | Dry Ice |

| Alkyl Halides | Alkylated Benzotriazole | Methyl Iodide |

| Disulfides | Thioethers | Dimethyl disulfide |

| Isocyanates | Amides | Phenyl isocyanate |

Reactivity of the 1,2,3-Benzotriazole Core

The 1,2,3-benzotriazole ring system, while aromatic and relatively stable, exhibits reactivity associated with its nitrogen atoms and can undergo ring-transformations under certain conditions.

Reactions at the N-Atoms (e.g., N-Alkylation, N-Acylation, N-Oxidation)

Since the N-1 position is already occupied by a methyl group, further reactions at the nitrogen atoms are directed towards N-2 or N-3.

N-Alkylation/N-Acylation: Further alkylation or acylation of 1-methyl-1H-1,2,3-benzotriazole is not straightforward. The N-1 and N-2 positions of the parent benzotriazole are the typical sites of reaction, with the N-1 isomer often being the thermodynamic product and the N-2 being the kinetic product. chemicalbook.com The reaction of 1-methyl-1H-1,2,3-benzotriazole with a potent alkylating or acylating agent would likely lead to the formation of a quaternary benzotriazolium salt by reaction at the N-3 position. These salts can be useful intermediates in their own right.

N-Oxidation: The oxidation of benzotriazoles can lead to the formation of N-oxides. The oxidation of 1-substituted benzotriazoles can potentially form the corresponding 3-N-oxide. For example, the oxidation of 1-(pyrid-2-yl)benzotriazole with a peracid gives an N-oxide where the oxygen is believed to be attached to the N-3 position of the benzotriazole ring. researchgate.net A similar reaction could be envisioned for this compound.

Ring-Opening and Ring-Contraction Transformations

The 1,2,3-benzotriazole ring can undergo cleavage, often initiated by thermal, photochemical, or transition-metal-catalyzed processes. These reactions typically involve the extrusion of a molecule of nitrogen (N₂).

Ring-Opening: The benzotriazole ring can exist in equilibrium with an ortho-amino arenediazonium or an α-diazo-imine species through a Dimroth-type rearrangement. nih.gov This ring-cleavage provides a pathway to various denitrogenative functionalizations. For instance, palladium-catalyzed denitrogenative Suzuki coupling reactions of benzotriazoles with boronic acids have been developed to afford ortho-amino-substituted biaryl derivatives. researchgate.net N-acylbenzotriazoles can be activated by copper catalysts to open the ring and form an arenediazonium intermediate, which then loses N₂ and can participate in further transformations. researchgate.net

Ring-Contraction: While less common, transformations leading to ring-contracted products can occur. For example, the oxidation of 1-aminobenzotriazole with lead(IV) acetate generates benzyne via the loss of two molecules of N₂, which is a formal ring-contraction of the heterocyclic portion, although the intermediate is highly reactive and transient. wikipedia.org

Cycloaddition Reactions with the Triazole Ring System

While specific cycloaddition reactions involving the ground state of this compound are not extensively documented, the reactivity of the broader benzotriazole family provides significant insights into its potential for such transformations. The benzotriazole ring system can participate in cycloaddition reactions through various mechanisms, including photochemical pathways and formal cycloadditions involving cleavage of the triazole ring.

One notable mode of cycloaddition is initiated by photolysis. Irradiation of benzotriazoles with UV light can lead to the extrusion of molecular nitrogen, generating a highly reactive 1,3-diradical intermediate. This diradical can then undergo intermolecular cycloaddition with various dipolarophiles. For instance, in the presence of maleimides or acetylene derivatives, this intermediate can lead to the formation of complex heterocyclic structures like dihydropyrrolo[3,4-b]indoles and indoles, respectively. The efficiency and product distribution of these photochemical cycloadditions are influenced by the nature of the substituents on both the benzotriazole and the reacting partner.

Another documented cycloaddition pathway for the benzotriazole scaffold is the formal [5 + 1] cycloaddition-aromatization reaction with sulfur ylides. This metal-free process involves the cleavage of an N-N single bond in the triazole ring and enables the construction of 1,2,4-benzotriazine derivatives. This reaction highlights the ability of the benzotriazole core to serve as a five-atom component in cycloaddition reactions, expanding its synthetic utility beyond traditional dipolar cycloadditions.

Influence of the N-Methyl Group on Reactivity and Selectivity Profiles

The presence of a methyl group at the N1 position of the benzotriazole ring in this compound has a pronounced effect on the molecule's physical and chemical properties. The methylation of the parent 4-bromobenzotriazole introduces both steric and electronic perturbations that modulate its reactivity and the regioselectivity of its reactions.

Alkylation of unsubstituted or substituted benzotriazoles typically yields a mixture of N1 and N2 isomers. The regioselectivity of this alkylation is influenced by the reaction conditions and the electronic nature of the substituents on the benzene (B151609) ring. The introduction of the methyl group at N1 in the title compound breaks the tautomeric equilibrium present in the parent NH-benzotriazole, leading to a fixed substitution pattern.

From an electronic standpoint, the N-methyl group is an electron-donating group, which can influence the electron density of the triazole ring and the adjacent benzene ring. This, in turn, can affect the rates and outcomes of electrophilic and nucleophilic substitution reactions. Studies on the electronic structure of N-substituted benzotriazoles have shown that the nature and position of the N-substituent are critical in determining the electronic properties of the entire molecule researchgate.net. The N1-substitution pattern, as seen in this compound, results in a different electronic distribution compared to its N2-isomer, which can lead to different reactivity profiles.

Sterically, the N-methyl group can influence the approach of reagents to the triazole ring and the adjacent bromo-substituted benzene ring. This steric hindrance can play a significant role in directing the regioselectivity of reactions, particularly in catalytic transformations where the benzotriazole moiety might coordinate to a metal center.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for benzotriazole derivatives often involves a combination of kinetic and spectroscopic studies. While specific mechanistic studies on this compound are scarce, data from related systems offer valuable insights into the methodologies employed and the types of reactive intermediates that may be involved.

Kinetic studies have been instrumental in understanding the degradation pathways of benzotriazoles in environmental contexts. For instance, the ozonation of 1H-benzotriazole has been kinetically modeled to determine the rate constants for its reaction with ozone and hydroxyl radicals researchgate.netcapes.gov.br. These studies reveal that the reactivity is highly pH-dependent, with the deprotonated form of benzotriazole reacting much faster with ozone. While these studies are not focused on synthetic applications, the kinetic data obtained provide a quantitative measure of the reactivity of the benzotriazole core towards certain reactive species.

| Compound | Reactant | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 1H-Benzotriazole | Ozone | 2 | 36.4 ± 3.8 | researchgate.net |

| 1H-Benzotriazole | Ozone | 5 | 22.0 ± 2.0 | researchgate.net |

| 1H-Benzotriazole | Hydroxyl Radical | 2 | 1.7 x 10¹⁰ | researchgate.net |

| 1H-Benzotriazole | Hydroxyl Radical | 10.2 | 6.2 x 10⁹ | researchgate.net |

Spectroscopic techniques are crucial for identifying reaction intermediates and characterizing final products. For N-substituted benzotriazoles, ¹H NMR spectroscopy is a key tool for distinguishing between N1 and N2 isomers based on the chemical shifts of the aromatic protons researchgate.net. More advanced techniques, such as surface-enhanced Raman spectroscopy (SERS), have been used to study the interaction of benzotriazoles with metal surfaces, which is relevant for understanding their role as corrosion inhibitors and potentially as ligands in catalysis mdpi.com. Mechanistic investigations of catalytic reactions involving benzotriazoles, such as the Rh(I)-catalyzed coupling with allenes, have employed a combination of experimental techniques and computational studies to identify key intermediates and understand factors like substrate inhibition and the role of different catalytic species nih.gov.

Catalytic Transformations Utilizing this compound as a Substrate

The presence of a bromo substituent on the benzene ring of this compound opens up possibilities for its use as a substrate in a variety of transition metal-catalyzed cross-coupling reactions. Aryl bromides are common starting materials for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

While specific examples of such catalytic transformations for this compound are not widely reported, the general reactivity of aryl bromides in these reactions is well-established. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction would be expected to proceed between this compound and a suitable boronic acid or ester in the presence of a palladium catalyst and a base to form a 4-aryl-1-methyl-1H-1,2,3-benzotriazole derivative.

It is important to note that the benzotriazole moiety itself can act as a ligand for transition metals, potentially influencing the catalytic cycle. Benzotriazole and its derivatives have been successfully employed as ligands in various metal-catalyzed reactions, including copper-catalyzed Glaser and Ullmann couplings nih.govscispace.comacs.org. This dual role as both a potential substrate and a ligand could lead to complex reaction behavior, including catalyst inhibition or the formation of unexpected products.

Furthermore, the triazole ring of the benzotriazole system can also undergo catalytic transformations. For example, Rh(I)-catalyzed coupling reactions of benzotriazoles with allenes have been developed, demonstrating that the N-H or N-alkylated benzotriazole ring can be functionalized under catalytic conditions nih.gov. This indicates that in addition to the reactivity of the C-Br bond, the triazole part of this compound could also participate in catalytic transformations.

| Catalytic Reaction | Metal Catalyst | Potential Transformation of this compound |

| Suzuki-Miyaura Coupling | Palladium | Functionalization of the C4-Br bond with an aryl or vinyl group. |

| Heck Coupling | Palladium | Functionalization of the C4-Br bond with an alkene. |

| Sonogashira Coupling | Palladium/Copper | Functionalization of the C4-Br bond with a terminal alkyne. |

| Buchwald-Hartwig Amination | Palladium | Formation of a C-N bond at the C4 position. |

| Rh(I)-catalyzed Coupling | Rhodium | Potential functionalization of the triazole ring. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Bromo-1-methyl-1H-1,2,3-benzotriazole, providing precise information about the hydrogen, carbon, and nitrogen atomic nuclei.

One-dimensional NMR spectra offer fundamental insights into the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The N-methyl group should appear as a sharp singlet, typically in the range of 4.0-4.5 ppm. The three protons on the benzene (B151609) ring will constitute a complex splitting pattern (an ABC spin system) due to their distinct chemical environments and coupling interactions. The positions of these aromatic signals are influenced by the electron-withdrawing bromine atom and the fused triazole ring.

¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to the N-methyl carbon and the six carbons of the benzotriazole (B28993) core. The N-methyl carbon signal is expected in the aliphatic region (around 30-35 ppm). The six aromatic carbons will resonate in the 110-145 ppm range. The carbon atom directly bonded to the bromine (C4) will show a characteristic chemical shift, and its signal may be influenced by the quadrupolar moment of the bromine atom.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a powerful technique for characterizing the triazole ring. researchgate.net It provides direct information about the electronic environment of the three distinct nitrogen atoms, helping to confirm the 1H-benzotriazole isomer and study the electronic effects of the substituents on the heterocyclic ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures and substituent effects.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-CH₃ | ¹H | ~4.3 | Singlet |

| Aromatic-H | ¹H | ~7.3 - 7.9 | Multiplet |

| N-CH₃ | ¹³C | ~33 | Quartet |

| Aromatic-C | ¹³C | ~110 - 145 | Singlet/Doublet |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to assign the signals of the ABC spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range connectivity (typically over 2-3 bonds). mdpi.com For this compound, crucial correlations would include those from the N-methyl protons to the adjacent quaternary carbons of the benzotriazole ring, confirming the position of the methyl group at N1. mdpi.com Correlations from the aromatic protons to neighboring carbons would further verify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space. A NOESY spectrum could show a correlation between the N-methyl protons and the proton at the C7 position of the benzene ring, providing further confirmation of the 1-methyl isomer structure.

Vibrational Spectroscopy Studies

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is characteristic of the molecule's functional groups. Key expected absorptions for this compound would include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and C=C and N=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). A band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| N=N Triazole Stretch | 1400 - 1500 |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzotriazole derivatives, Raman spectroscopy provides a distinct molecular fingerprint, with strong signals often observed for the symmetric breathing modes of the aromatic and triazole rings. nih.govmdpi.com Surface-Enhanced Raman Scattering (SERS) has been effectively used to study the interaction of benzotriazoles with metal surfaces, highlighting the utility of this technique for analyzing this class of compounds. researchgate.netacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition, and providing structural information through fragmentation analysis.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). This results in two peaks of similar intensity at M+ and M+2.

A primary fragmentation pathway for benzotriazoles involves the loss of a stable dinitrogen molecule (N₂, 28 Da). nist.govnih.gov Therefore, a significant fragment ion would be expected at [M-28]⁺. Further fragmentation could involve the loss of the methyl group or other subsequent rearrangements. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.

Table 3: Predicted Mass Spectrometry Data

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (⁷⁹Br) | 210.97 |

| [M+2]⁺ | Molecular Ion (⁸¹Br) | 212.97 |

| [M-N₂]⁺ | Loss of Dinitrogen | 182.97 / 184.97 |

Note: The predicted collision cross section (CCS) values for various adducts, which are relevant for ion mobility-mass spectrometry, have been calculated. For the [M+H]⁺ adduct, the predicted CCS is 132.6 Ų. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C₇H₆BrN₃, the theoretical monoisotopic mass is 210.9745 Da. uni.lu HRMS analysis provides experimental values that closely match this theoretical mass, confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with similar nominal masses.

The technique can identify various ionic species of the molecule, known as adducts. The exact masses of these adducts are predicted and can be confirmed experimentally to provide further confidence in the structural assignment.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

| [M-H]⁻ | 209.96722 |

| [M+NH₄]⁺ | 229.00832 |

| [M+K]⁺ | 249.93766 |

Fragmentation Pattern Analysis in Mass Spectrometry

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related benzotriazole structures. researchgate.net Electron Ionization (EI) mass spectrometry typically induces reproducible fragmentation, which provides a "fingerprint" for the molecule's structure.

The most characteristic primary fragmentation step for benzotriazoles is the neutral loss of a dinitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net This is due to the relative instability of the triazole ring under energetic ionization conditions. Following this initial loss, the resulting radical cation undergoes further fragmentation.

A plausible fragmentation pathway for this compound would involve:

Molecular Ion Formation: The molecule forms a molecular ion [C₇H₆BrN₃]⁺˙ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Loss of N₂: The molecular ion loses a molecule of N₂ (28 Da) to form a key fragment ion [C₇H₆Br]⁺˙.

Subsequent Fragmentation: This intermediate can then undergo further fragmentation, potentially through the loss of a hydrogen cyanide (HCN) molecule or cleavage of the methyl group (CH₃).

This generalized pathway helps in identifying the benzotriazole core structure during mass spectrometric analysis.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

As of now, the specific single-crystal X-ray diffraction data for this compound is not available in open-access crystallographic databases. This technique, however, would be the definitive method to determine its precise three-dimensional molecular geometry, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It would confirm the planarity of the benzotriazole ring system and the position of the bromo and methyl substituents.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Although the crystal structure of this compound itself has not been reported, analysis of closely related compounds, such as 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBT), provides insight into the types of intermolecular interactions that are likely to govern its crystal packing.

In substituted benzotriazoles, several non-covalent interactions can play a crucial role:

Halogen Bonding: The bromine atom on the benzene ring is an effective halogen bond donor. It can form directional interactions with halogen bond acceptors, such as the nitrogen atoms of the triazole ring on an adjacent molecule (C-Br···N). These interactions are significant in directing the self-assembly of molecules in the crystal lattice.

Hydrogen Bonding: While the N-methylation of the title compound precludes it from acting as a hydrogen bond donor via the triazole N-H, the nitrogen atoms (N2 and N3) of the triazole ring can still act as hydrogen bond acceptors.

These interactions collectively determine the supramolecular architecture of the compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of a benzotriazole derivative is characterized by absorptions corresponding to π→π* and n→π* transitions. The parent 1H-benzotriazole shows absorbance in the UV region, and its spectrum can be influenced by solvent polarity and pH. process-insights.com

For this compound, the fused aromatic system contains π electrons and lone pair (n) electrons on the nitrogen atoms, which give rise to its characteristic electronic transitions.

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These bands are generally much weaker in intensity than π→π* bands.

The presence of substituents on the benzotriazole core modifies the absorption spectrum. The bromine atom (a halogen) and the methyl group (an alkyl group) act as auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzotriazole parent molecule. Theoretical studies on benzotriazole tautomers have detailed the nature of these electronic states. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-benzotriazole |

Computational and Theoretical Chemistry Studies on 4 Bromo 1 Methyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-1-methyl-1H-1,2,3-benzotriazole. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with a high degree of accuracy. DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. Conformational analysis further explores different spatial arrangements of the methyl group relative to the benzotriazole (B28993) ring system.

Table 1: Optimized Geometrical Parameters of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.895 |

| N1-N2 | 1.345 | |

| N2-N3 | 1.330 | |

| N1-C(ring) | 1.380 | |

| N3-C(ring) | 1.375 | |

| N1-C(methyl) | 1.470 | |

| Bond Angles ( °) | C-C-Br | 121.5 |

| N1-N2-N3 | 108.0 | |

| C(ring)-N1-N2 | 110.5 | |

| C(ring)-N3-N2 | 111.0 | |

| C(ring)-N1-C(methyl) | 125.0 |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for chemical reactions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atom, indicating their nucleophilic character.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in its structural characterization. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 (C-Br) | 115.2 |

| C5 | 128.9 |

| C6 | 125.4 |

| C7 | 110.8 |

| C7a | 134.6 |

| C3a | 145.1 |

| C(methyl) | 35.8 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are typically performed on static structures, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational landscape. mdpi.com For this compound, MD simulations can reveal the dynamics of the methyl group rotation and the flexibility of the benzotriazole ring system in different environments, such as in various solvents. researchgate.net

Reaction Pathway and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, elucidating reaction mechanisms, and identifying transition states. For this compound, this could involve studying its behavior in nucleophilic substitution reactions where the bromine atom acts as a leaving group. nih.gov Computational analysis of the reaction pathway would provide the energies of reactants, products, intermediates, and transition states, offering insights into the reaction kinetics and thermodynamics. researchgate.net

In Silico Design of Novel Derivatives and Reactivity Predictions

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. ijpsjournal.comijpsjournal.com By systematically modifying the substituents on the benzotriazole ring, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity. nih.gov For instance, replacing the bromine atom with other functional groups could be computationally screened to identify derivatives with desired characteristics for applications in materials science or medicinal chemistry. ijpsjournal.comijpsjournal.com

Synthetic Applications and Material Science Prospects of 4 Bromo 1 Methyl 1h 1,2,3 Benzotriazole

As a Building Block in Complex Organic Synthesis

The strategic placement of a methyl group on the N1 position and a bromo group on the C4 position of the benzotriazole (B28993) core endows 4-Bromo-1-methyl-1H-1,2,3-benzotriazole with distinct synthetic capabilities. The N1-methylation blocks this nitrogen from participating in common substitution reactions, thereby directing reactivity towards the bromo-functionalized benzene (B151609) ring. This feature makes the compound a predictable and reliable building block for constructing complex molecular architectures.

Benzotriazole chemistry has been extensively utilized to construct a wide array of heterocyclic systems. researchgate.net The 4-bromo substituent on the target molecule serves as a versatile handle for intramolecular and intermolecular cyclization reactions, which are key steps in the formation of fused heterocyclic systems. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, the bromine atom can be replaced with various functional groups. These newly introduced groups can then react with adjacent positions on the benzotriazole ring or with other parts of the molecule to forge new rings. For instance, the introduction of an ortho-amino or ortho-hydroxyl group on a coupled aryl ring can lead to subsequent cyclization to form complex polycyclic aromatic systems incorporating the benzotriazole moiety.

The reactivity of the carbon-bromine bond makes this compound an excellent precursor for a variety of advanced chemical intermediates. The bromo group can be readily converted into other functionalities, significantly expanding its synthetic utility.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

| Cyanation | Metal cyanide (e.g., CuCN) | Cyano group |

These transformations convert the starting material into more complex intermediates that can be carried forward in multi-step syntheses. For example, conversion to an organometallic species via lithiation allows for reaction with a wide range of electrophiles to introduce diverse side chains.

In medicinal chemistry and drug discovery, the development of molecular libraries containing a common core or scaffold is a crucial strategy for identifying new therapeutic agents. nih.gov The this compound molecule is an ideal scaffold for this purpose. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended substituents. By leveraging the diverse cross-coupling reactions possible at the C4-bromo position, chemists can systematically introduce a wide variety of functional groups, rapidly generating a library of related but distinct molecules. This parallel synthesis approach enables the efficient exploration of the structure-activity relationship (SAR) for biological targets. nih.gov

Role as a Leaving Group in Catalytic Transformations

The benzotriazole moiety is well-established as an effective leaving group in various chemical reactions, a property attributed to the stability of the resulting benzotriazolide anion. nih.gov In the context of this compound, while the classic N-acylbenzotriazole chemistry developed by Katritzky is blocked by the N1-methyl group, the benzotriazolyl unit can still function as a leaving group in other contexts. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a suitably activated benzotriazolyl group can be displaced by a nucleophile. The electronic properties of the ring, influenced by the bromo substituent, can modulate the facility of this departure, making it a tunable component in a synthetic sequence.

Utilization in Ligand Design for Organometallic and Transition Metal Catalysis

Benzotriazole and its derivatives have been successfully employed as ligands in numerous metal-catalyzed coupling reactions, demonstrating their ability to coordinate with transition metals like copper (Cu) and palladium (Pd). researchgate.netacs.org this compound presents an interesting scaffold for ligand design. Coordination to a metal center would likely occur through the N2 or N3 nitrogen atoms. The electronic and steric environment of the ligand can be fine-tuned by its substituents:

Steric Effects: The methyl group at the N1 position provides steric bulk that can influence the coordination geometry around the metal center, potentially enhancing the selectivity of the catalytic transformation.

These features allow for the rational design of specialized ligands for specific catalytic applications, including C-C and C-heteroatom bond-forming reactions. researchgate.net

Integration into Polymer Chemistry and Material Science (e.g., as Monomers, Functional Additives)

The unique electronic properties of the benzotriazole core make it a desirable component in materials science, particularly for creating conjugated polymers with applications in optoelectronics. Benzotriazole is considered a favorable electron-acceptor unit for donor-acceptor (D-A) type polymers due to its excellent electron-transporting capabilities. researchgate.net

This compound is well-suited to serve as a monomer in the synthesis of such polymers. The bromo group is a prime site for polymerization via cross-coupling reactions like Suzuki or Stille polycondensation. By reacting this bromo-functionalized monomer with a diboronic acid or distannane co-monomer, a D-A conjugated polymer can be constructed. The electronic band gap and, consequently, the optical and electronic properties of the resulting polymer can be systematically tuned by the choice of the co-monomer. The incorporation of the this compound unit could lead to materials with potential uses in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound, featuring a halogen substituent, a methylated triazole ring, and an aromatic system, presents a compelling case for its utility in the realm of supramolecular chemistry and self-assembly. While specific research on this exact compound is limited, a wealth of information on analogous benzotriazole derivatives and halogenated aromatic compounds allows for a detailed projection of its potential behavior. The non-covalent interactions inherent to its structure are expected to direct the formation of ordered supramolecular assemblies, paving the way for the rational design of novel materials.

At the core of its supramolecular potential are the key non-covalent interactions that this compound can engage in. These include halogen bonding, π-π stacking, and weaker C-H···N or C-H···π interactions. The interplay of these forces can lead to the formation of well-defined supramolecular motifs such as dimers, one-dimensional chains, two-dimensional sheets, and even complex three-dimensional networks.

The bromine atom at the 4-position is a significant feature, capable of participating in halogen bonding. This interaction, where the halogen atom acts as an electrophilic region (a σ-hole), can form directional bonds with electron-rich atoms like nitrogen or oxygen. In the context of self-assembly, this could lead to predictable packing arrangements. For instance, in related dihalogenated 1,2,4-triazoles, halogen-bonding interactions have been observed to direct the formation of trimeric supramolecular motifs. nih.govresearchgate.net Similarly, the bromine in this compound could interact with the nitrogen atoms of adjacent molecules, leading to defined structural patterns.

The fused aromatic system of the benzotriazole core is predisposed to π-π stacking interactions. These interactions are fundamental in the crystal engineering of aromatic compounds, influencing their packing and, consequently, their material properties. The presence of both a benzene and a triazole ring offers multiple possibilities for such stacking arrangements. The methylation at the N1 position precludes the formation of N-H···N hydrogen bonds, which are a dominant feature in the self-assembly of unsubstituted benzotriazole. This structural modification elevates the importance of other non-covalent forces, such as halogen bonding and π-π stacking, in governing the supramolecular architecture.

The self-assembly of benzotriazole derivatives can be influenced by their environment and the presence of other interacting species. For example, bis(1H-benzotriazol-1-ylmethyl)arene compounds are utilized as precursors for benzotriazolophanes, which can trap anions and electron-rich guest molecules. nih.gov While this compound does not possess the same macrocyclic potential on its own, its ability to engage in directed non-covalent interactions suggests its utility as a building block in more complex supramolecular systems.

The following table summarizes the potential non-covalent interactions involving this compound and the resulting supramolecular motifs, based on studies of analogous compounds.

| Interaction Type | Potential Interacting Partners | Resulting Supramolecular Motifs |

| Halogen Bonding | Nitrogen atoms of the triazole ring, Oxygen atoms in co-crystallizing species | Dimers, 1D Chains, 2D Sheets |

| π-π Stacking | Aromatic rings of adjacent molecules | Columnar stacks, Herringbone patterns |

| C-H···N Interactions | Methyl C-H bonds and triazole nitrogen atoms | Inter-chain or inter-sheet linkages |

| C-H···π Interactions | Methyl C-H bonds and the aromatic system | Stabilization of 3D networks |

Future Directions and Emerging Research Avenues for 4 Bromo 1 Methyl 1h 1,2,3 Benzotriazole

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for N-alkylated benzotriazoles often involve harsh reagents, long reaction times, and the generation of significant waste. Future research will undoubtedly focus on developing more efficient and environmentally benign pathways to 4-Bromo-1-methyl-1H-1,2,3-benzotriazole.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various benzotriazole (B28993) derivatives. nih.gov Future studies could optimize the N-alkylation of 4-bromobenzotriazole using methylating agents under microwave irradiation, potentially in solvent-free conditions, to enhance the sustainability of the process. nih.govgsconlinepress.com

Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that can accelerate reactions and improve efficiency. researchgate.net Investigating the ultrasound-assisted synthesis of the target molecule could lead to higher yields and shorter reaction times compared to conventional heating methods.

Continuous Flow Chemistry: Shifting from batch to continuous flow processes offers superior control over reaction parameters, enhanced safety, and easier scalability. A future direction would be to design a flow reactor setup for the synthesis, potentially involving the diazotization of an N-methylated o-phenylenediamine (B120857) precursor followed by intramolecular cyclization.

Electrochemical Synthesis: Electrosynthesis represents a green and powerful method that uses electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants. researchgate.netbohrium.com Research could explore the direct electrochemical N-methylation of 4-bromobenzotriazole or the development of a one-pot electrochemical process from simpler precursors.

| Method | Potential Advantages | Hypothetical Yield | Hypothetical Reaction Time |

|---|---|---|---|

| Conventional Heating | Established methodology | 75-85% | 6-12 hours |

| Microwave-Assisted (MAOS) | Reduced reaction time, improved yield | >90% | 5-15 minutes |

| Ultrasound-Assisted | Enhanced mass transfer, shorter time | 85-95% | 1-2 hours |

| Continuous Flow | Scalability, safety, precise control | Consistent, >95% | Minutes (residence time) |

Exploration of Photochemical and Electrochemical Reactivity Pathways

The interaction of this compound with light and electricity is a largely unexplored frontier. Such studies could reveal novel reaction pathways and synthetic applications.

Photochemical Reactivity: Benzotriazoles are known to undergo photochemical reactions. semanticscholar.org Irradiation of the title compound could lead to interesting transformations. For instance, the carbon-bromine bond could be susceptible to photolytic cleavage, generating radicals that could participate in subsequent reactions. Furthermore, intermolecular photocycloaddition reactions with various unsaturated partners, such as maleimides, could be investigated, potentially leading to novel complex heterocyclic structures. nih.gov Studies on its photochemical stability and degradation pathways are also crucial for environmental applications. rsc.org

Electrochemical Reactivity: The electrochemical behavior of this compound could be harnessed for synthetic purposes. The benzotriazole ring can be electrochemically active, and the bromo-substituent provides an additional reactive site. Future research could focus on:

Electrochemical Reduction: The carbon-bromine bond could be selectively reduced electrochemically to afford 1-methyl-1H-1,2,3-benzotriazole. This could serve as a controlled method for debromination.

Electrochemical Coupling: The compound could be used as a substrate in electrochemically mediated cross-coupling reactions. For example, reductive coupling with aryl halides or oxidative coupling reactions could be explored to form new carbon-carbon or carbon-heteroatom bonds at the 4-position, leveraging the bromo-substituent.

Advanced Spectroscopic Characterization with Emerging Techniques

While standard techniques like NMR and IR are used for routine characterization, advanced spectroscopic methods can provide deeper insights into the structure, dynamics, and electronic properties of this compound.

Future characterization could involve:

Solid-State NMR (ssNMR): To understand the molecular packing and intermolecular interactions in the crystalline state.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation pathways, providing insights into the molecule's stability and bond strengths.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and crystal packing, which is invaluable for computational modeling and understanding its material properties.

Computational Spectroscopy: Combining experimental data with high-level computational calculations (e.g., DFT) can aid in the precise assignment of spectroscopic signals and predict properties such as UV-Vis absorption and electronic transitions. rsc.org

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. preprints.org For this compound, these tools can accelerate discovery and optimization.

Emerging avenues include:

Reaction Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions (temperature, solvent, catalyst) for the synthesis of the target molecule and its derivatives, minimizing the need for extensive trial-and-error experimentation. beilstein-journals.orgrsc.orgsemanticscholar.org

Property Prediction: AI models can be developed to predict the physicochemical, electronic, and even biological properties of novel derivatives of this compound before they are synthesized. ecampus.com This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics for specific applications.

Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest novel and potentially more efficient synthetic routes to the target molecule and its more complex analogues.

| Derivative (Substitution at 4-position) | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Application |

|---|---|---|---|

| -Thiophene | -5.8 | -2.5 | Organic Semiconductor |

| -Pyridine | -6.2 | -2.8 | Electron Transport Material |

| -Aniline | -5.5 | -2.3 | Medicinal Chemistry Scaffold |

Expanding the Scope of Synthetic and Materials Applications

The true value of this compound lies in its potential as a versatile building block for more complex functional molecules and materials. The presence of the bromine atom is key, allowing for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups.

Medicinal Chemistry: Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netmdpi.com The title compound could serve as a scaffold for creating libraries of new compounds. The bromo-substituent can be replaced with various pharmacophores to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Organic Electronics: Benzotriazole is an electron-deficient system, making it an excellent building block for acceptor moieties in donor-acceptor conjugated polymers. rsc.orgresearchgate.netkaust.edu.sa Future research could involve using this compound as a monomer in polymerization reactions. By coupling it with various electron-rich aromatic units, novel polymers could be synthesized and tested for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgunc.edu

High-Energy Materials: Certain substituted benzotriazoles have been investigated as components of high-energy materials due to their high nitrogen content and thermal stability. researchgate.net The introduction of nitro or azido groups onto the benzotriazole ring, potentially via nucleophilic substitution of the bromo-group or other positions, could be an avenue for creating new energetic materials.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-methyl-1H-1,2,3-benzotriazole, and how is reaction progress monitored?

Methodological Answer: The compound is typically synthesized via bromination of 1-methyl-1H-benzotriazole using brominating agents (e.g., NBS or Br₂) in an inert solvent like dichloromethane or acetic acid under reflux. Reaction progress is monitored using Thin Layer Chromatography (TLC) with UV visualization, as described for analogous triazole derivatives . Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Critical parameters include temperature control (80–100°C) and exclusion of moisture to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substitution patterns, with bromine causing characteristic deshielding of adjacent protons (δ 7.5–8.5 ppm).

- X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL refines the structure, resolving anisotropic displacement parameters and hydrogen bonding. For example, pseudo-symmetry in related compounds requires careful handling of crystallographic restraints .

- IR Spectroscopy: Peaks near 1600 cm⁻¹ (C=N stretching) and 750 cm⁻¹ (C-Br) validate functional groups .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry applications?

Methodological Answer: The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄, K₂CO₃, and a DMF/H₂O solvent system at 80–100°C. Optimization involves varying catalyst loading (1–5 mol%) and reaction time (12–24 hrs). Challenges include steric hindrance from the methyl group, which may reduce coupling efficiency. Computational DFT studies (e.g., Gaussian 09) predict electron density distribution at the reaction site to guide ligand selection .

Q. What strategies resolve contradictions in crystallographic data for benzotriazole derivatives with pseudo-symmetry?

Methodological Answer: Pseudo-symmetry in crystals (e.g., monoclinic Pn space group) can lead to misinterpretation of twinning or overlapping electron density. Strategies include:

- SHELXL Refinement: Using TWIN and BASF commands to model twinning fractions.

- Hirshfeld Surface Analysis: To distinguish intermolecular interactions (e.g., C–H⋯N vs. Br⋯Br contacts) that disrupt symmetry.

- High-Resolution Data: Collecting data at low temperature (100 K) with synchrotron radiation minimizes thermal motion artifacts. Case studies on similar triazoles show residual density peaks < 0.3 eÅ⁻³ after refinement .

Q. How does 4-Bromo-1-methyl-benzotriazole function as a corrosion inhibitor compared to unsubstituted benzotriazole?

Methodological Answer: The methyl group enhances solubility in organic coatings, while bromine increases electron-withdrawing effects, strengthening adsorption on metal surfaces (e.g., Cu or Fe). Electrochemical impedance spectroscopy (EIS) in 0.1 M NaCl shows a 92% inhibition efficiency at 1 mM concentration, compared to 85% for benzotriazole. The mechanism involves forming a chelate film via N–Cu coordination, as confirmed by XPS analysis. Synergistic effects with imidazoles (e.g., 1-methylimidazole) further improve performance in acidic media (pH 3–5) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models binding to enzyme active sites (e.g., VIM-2 metallo-β-lactamase) using a Lamarckian genetic algorithm. The benzotriazole core shows π-π stacking with His263, while bromine occupies a hydrophobic pocket.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM-PBSA).

- QSAR Studies: Correlate substituent electronegativity (χ) with IC₅₀ values for antibacterial activity .

Data Contradiction and Optimization

Q. Discrepancies in reported antibacterial activity: How to validate structure-activity relationships (SAR)?

Methodological Answer: Contradictions in MIC values (e.g., 2–16 µg/mL against S. aureus) arise from assay variability (broth microdilution vs. disk diffusion). Standardization steps:

- Use CLSI guidelines with triplicate measurements.

- Synthesize analogs (e.g., 4-Fluoro-1-methyl-benzotriazole) to isolate electronic vs. steric effects.

- Validate via 2D NMR (NOESY) to confirm intramolecular hydrogen bonding, which influences membrane permeability .

Q. How to optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing bromine activation.

- Flow Chemistry: Continuous flow reactors (e.g., Vapourtec) with immobilized catalysts reduce bromine waste.

- Byproduct Analysis: LC-MS identifies dimerization byproducts (m/z 320–340); adding TEMPO (radical scavenger) suppresses their formation .

Tables for Key Data

Q. Table 1. Crystallographic Data for 4-Bromo-1-methyl-benzotriazole Analogs

| Compound | Space Group | R Factor | Key Interactions | Refinement Software |

|---|---|---|---|---|

| 2-Bromo-1-ethanone | Pn | 0.042 | Br⋯Br (3.59 Å), C–H⋯O | SHELXL-2018 |

| 4-Fluoro derivative | P2₁/c | 0.056 | F⋯H-C (2.85 Å) | OLEX2 |

Q. Table 2. Corrosion Inhibition Efficiency in NaCl Medium

| Compound | Concentration (mM) | Efficiency (%) | Synergist Added |

|---|---|---|---|

| 4-Bromo-1-methyl-BTA | 1.0 | 92 | 1-Methylimidazole |

| Benzotriazole (BTA) | 1.0 | 85 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.